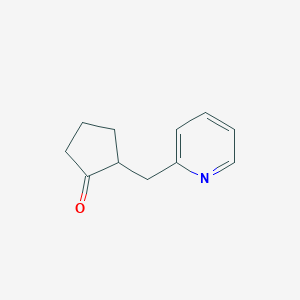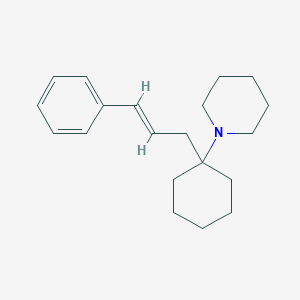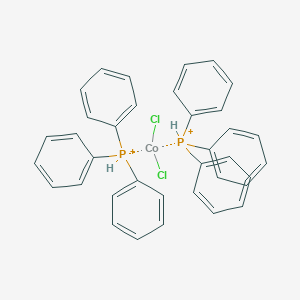
2-Methyl-6-phenylaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Methyl-6-phenylaniline and related compounds involves intricate chemical reactions. For example, a novel three-component reaction catalyzed by dirhodium(II) acetate enables the synthesis of 1,2-diamines through carbon-carbon bond formation, involving an ammonium ylide intermediate (Wang et al., 2003). This reaction demonstrates the complexity and innovation in the synthesis of compounds related to 2-Methyl-6-phenylaniline.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. For compounds related to 2-Methyl-6-phenylaniline, crystal structure analysis provides insights into their geometric and electronic configurations. For instance, the crystal structure of certain phenylamino compounds has been determined, offering a detailed view of their molecular geometry and potential for chemical reactivity (Sambyal et al., 2011).
Chemical Reactions and Properties
2-Methyl-6-phenylaniline can undergo various chemical reactions, highlighting its versatility. The reactivity of related compounds, such as the cyclopalladated dimers derived from phenylanilines, showcases the potential for creating complex molecular architectures (Albert et al., 1996). These reactions are integral to advancing synthetic methodologies and creating new materials.
Physical Properties Analysis
The physical properties of 2-Methyl-6-phenylaniline, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific data on 2-Methyl-6-phenylaniline might not be provided, related studies on compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline shed light on the physical properties that can be expected from similar compounds (Ajibade & Andrew, 2021).
Aplicaciones Científicas De Investigación
Propiedades
IUPAC Name |
2-methyl-6-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRUIXLRNRHYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345261 | |
| Record name | 2-amino-3-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-[1,1'-biphenyl]-2-amine | |
CAS RN |
14294-33-8 | |
| Record name | 2-amino-3-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


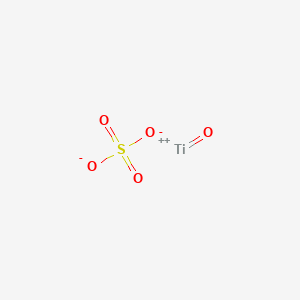
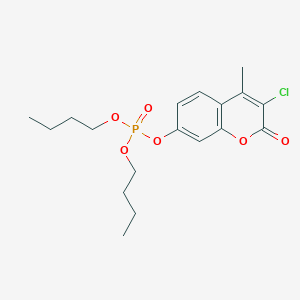

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)



